5-Bromonicotinoyl chloride

Amide bond formation Nucleophilic acyl substitution 5-Bromonicotinamide synthesis

A bifunctional halogenated pyridine building block. Orthogonal reactivity enables sequential amidation and Suzuki coupling. Avoid acid activation inefficiency. Essential for synthesizing anticoccidial agents, DXR inhibitors, and SMN upregulators. Moisture-sensitive; store under inert gas.

Molecular Formula C6H3BrClNO
Molecular Weight 220.45 g/mol
CAS No. 39620-02-5
Cat. No. B047046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromonicotinoyl chloride
CAS39620-02-5
Synonyms5-Bromo-3-pyridinecarbonyl Chloride;  5-Bromopyridine-3-carbonyl Chloride
Molecular FormulaC6H3BrClNO
Molecular Weight220.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(=O)Cl
InChIInChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H
InChIKeyFMDREJRIXNEGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonicotinoyl Chloride (CAS 39620-02-5): Technical Grade Procurement Profile and Class Identity


5-Bromonicotinoyl chloride (C6H3BrClNO, MW 220.45 g/mol) is a halogenated pyridine acyl chloride derivative, primarily employed as a reactive building block in organic synthesis and medicinal chemistry. Its solid physical state is characterized by a melting point of 72–74°C [1]. The molecule is a versatile, bifunctional intermediate, possessing both a reactive acyl chloride for nucleophilic acyl substitution (e.g., amidation, esterification) and an aryl bromide for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) . As a derivative of nicotinic acid, it provides a direct route to functionalized 5-substituted nicotinamides, esters, and biaryl structures. While a standard catalog item for many chemical suppliers, its procurement necessitates careful consideration of its specific physicochemical and safety profile, including moisture sensitivity [1] and classification as a corrosive material (GHS05 Danger, H314) .

5-Bromonicotinoyl Chloride: Why Substitution with Nicotinoyl Chloride or Carboxylic Acid Analogs Compromises Synthetic Utility


Treating 5-bromonicotinoyl chloride as a simple, interchangeable acyl chloride or halogenated pyridine is a significant procurement error that can derail synthetic campaigns. Its unique value proposition stems from the orthogonal reactivity of its two functional groups: the acyl chloride and the aryl bromide. Substituting with the parent acid, 5-bromonicotinic acid, precludes direct amidation with sensitive or hindered amines and necessitates a separate, less efficient activation step, often requiring coupling agents and resulting in lower yields . Conversely, using an alternative acyl chloride, such as nicotinoyl chloride, eliminates the critical C5-bromo handle required for subsequent diversification via cross-coupling, which is a cornerstone of modern drug discovery for generating compound libraries and SAR exploration . Therefore, selecting the correct compound from the outset is not a trivial choice but a strategic decision that dictates both the efficiency of the current synthetic step and the future versatility of the resulting intermediate. The following quantitative evidence details the precise nature of these differences.

Head-to-Head Technical Evidence: Quantifying the Advantages of 5-Bromonicotinoyl Chloride Over Common Alternatives


Direct Amidation Reactivity: Acyl Chloride vs. Carboxylic Acid

The use of 5-bromonicotinoyl chloride enables the direct, one-step synthesis of 5-bromonicotinamide under mild conditions with high efficiency. This contrasts sharply with the use of 5-bromonicotinic acid, which requires pre-activation (e.g., with thionyl chloride) to form the same reactive intermediate . In a representative procedure, 5-bromonicotinoyl chloride was reacted with aqueous ammonia in tetrahydrofuran under ice cooling for 40 minutes, followed by 20 minutes at room temperature, to yield 5-bromonicotinamide . While precise isolated yields are not reported in this open-access procedure, the rapid, two-phase reaction profile is characteristic of the high intrinsic reactivity of acyl chlorides toward amines, a feature not shared by the parent carboxylic acid without additional activation.

Amide bond formation Nucleophilic acyl substitution 5-Bromonicotinamide synthesis Acyl chloride reactivity

Dual-Functional Reactivity: Orthogonal Acylation and Cross-Coupling in a Single Molecule

5-Bromonicotinoyl chloride is differentiated from simpler acyl chlorides (e.g., nicotinoyl chloride) by the presence of a bromine atom at the 5-position of the pyridine ring. This structural feature provides a second, orthogonal reactive handle for subsequent diversification. While no direct head-to-head kinetic study exists, the established utility of the compound in cross-coupling reactions is well-documented. The bromine atom is a competent partner in Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the synthesis of complex biaryl structures after the initial acylation step . In contrast, nicotinoyl chloride (CAS 10400-19-8), which lacks this halogen substituent, is limited to a single synthetic transformation (the acylation) and offers no potential for further modular molecular editing. For instance, the compound has been used as a reactant for the preparation of fosmidomycin analogs as an antimalarial compound and cupsin 1, an upregulator of survival motor neuron (SMN) protein-1 .

Suzuki-Miyaura coupling Orthogonal reactivity Bifunctional building block Medicinal chemistry

Solid-State Physical Form: Crystallinity and Melting Point vs. Liquid Analogs

5-Bromonicotinoyl chloride is a crystalline solid with a melting point of 72–74°C to 75°C . This solid-state form offers practical advantages in a research and scale-up setting compared to structurally similar but liquid acyl chlorides, such as nicotinoyl chloride hydrochloride (which is a solid but not a neutral molecule) or 6-chloronicotinoyl chloride (which is a liquid). The high melting point and crystalline nature of 5-bromonicotinoyl chloride facilitate more accurate weighing, especially for smaller-scale reactions, and often correlate with improved long-term stability compared to liquid acyl chlorides, which can be more prone to hydrolytic degradation and fuming. Its storage recommendations (under inert gas at 2-8°C) [1] are typical for a moisture-sensitive acyl chloride, but its solid form mitigates some handling risks.

Physicochemical properties Material handling Melting point Storage and stability

Validated Use Cases for 5-Bromonicotinoyl Chloride: Where the Evidence Supports Its Selection


Synthesis of 5-Substituted Nicotinamide Derivatives for Agrochemical Lead Optimization

Researchers focused on discovering novel anticoccidial agents or other agrochemical leads can rely on 5-bromonicotinoyl chloride to efficiently synthesize libraries of 5-substituted nicotinamide derivatives. As demonstrated in the synthesis of 5-nitronicotinamide and its analogues, the compound serves as a key intermediate. The process involves amidation of 5-bromonicotinoyl chloride with ammonia, followed by oxidation to the 5-nitro derivative, and subsequent elaboration to a panel of analogues to establish structure-activity relationships (SAR) . This validated pathway underscores the compound's utility in generating key intermediates for hit-to-lead optimization in anti-parasitic research.

Preparation of Fosmidomycin Analogs as Antimalarial Compounds

In medicinal chemistry projects targeting infectious diseases like malaria, 5-bromonicotinoyl chloride has been explicitly employed as a reactant for the synthesis of fosmidomycin analogs, which act via inhibition of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) . This specific application validates its use in constructing complex molecules with known biological activity. The ability to incorporate the 5-bromonicotinoyl moiety and subsequently modify it through cross-coupling or other reactions is critical for exploring the SAR around this scaffold and optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis of Cupsin 1, an Upregulator of Survival Motor Neuron (SMN) Protein-1

For research into spinal muscular atrophy (SMA) and other motor neuron diseases, 5-bromonicotinoyl chloride is a documented reactant in the preparation of cupsin 1, a small molecule known to upregulate SMN protein-1 levels . The procurement of this specific building block enables the replication of published syntheses and supports further medicinal chemistry efforts to develop new therapeutic agents. The orthogonality of the acyl chloride and aryl bromide functionalities allows for modular synthesis, which is essential for exploring chemical space around this therapeutically relevant scaffold.

Diversification of Pyridine-Containing Biaryl Libraries via Sequential Acylation and Suzuki Coupling

In drug discovery programs focused on pyridine-containing kinase inhibitors, GPCR modulators, or other targets, 5-bromonicotinoyl chloride is an optimal building block. Its value lies in its orthogonal reactivity profile, as described in Section 3. A researcher can first perform a quantitative, efficient amidation with a complex amine to anchor the fragment, and subsequently use the aryl bromide in a Suzuki-Miyaura cross-coupling reaction to introduce a diverse set of aromatic or heteroaromatic boronic acids . This sequential, two-step diversification strategy is impossible with simple nicotinoyl chloride and far less efficient than starting from 5-bromonicotinic acid, making this compound the clear choice for combinatorial chemistry and parallel synthesis efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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